molecular formula C20H23N3O4 B610666 SAK 3 CAS No. 1256269-87-0

SAK 3

カタログ番号: B610666
CAS番号: 1256269-87-0
分子量: 369.4 g/mol
InChIキー: WZHBYTVHUFURPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

SAK 3 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study calcium channel modulation and its effects on cellular processes.

    Biology: Investigated for its role in neuroprotection and memory enhancement.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new drugs targeting calcium channels .

作用機序

SAK 3は、T型電圧依存性カルシウムチャネル、特にCav3.1およびCav3.3の活性を高めることにより、その効果を発揮します . これは、カルシウムイオン流入の増加につながり、その結果、海馬におけるアセチルコリンレベルが上昇します。 アセチルコリンレベルの上昇は、記憶関連行動の改善と神経保護に貢献します .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、Cav3.1とCav3.3の両方のチャネル活性を高めるという二重の作用でユニークであり、一方、他の類似化合物は、1種類のカルシウムチャネルのみを標的とするか、増強剤ではなくブロッカーとして作用する可能性があります .

将来の方向性

Imidazo[1,2-a]pyridines and piperidine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.

生化学分析

Biochemical Properties

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of β-amyloid plaques, a hallmark of Alzheimer’s disease . Additionally, SAK3 interacts with choline acetyltransferase, an enzyme responsible for the synthesis of the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic function .

Cellular Effects

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate has been observed to exert various effects on different cell types and cellular processes. In human neuroblastoma SH-SY5Y cells, SAK3 has been shown to inhibit apoptosis induced by scopolamine, a compound that mimics cholinergic deficits . This inhibition is achieved through the modulation of pro- and anti-apoptotic factors, reduction of reactive oxygen species (ROS) levels, and suppression of proinflammatory cytokines such as interleukin-1β and interleukin-6 . These effects suggest that SAK3 may have potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate involves several key interactions at the molecular level. SAK3 binds to and inhibits BACE1, thereby reducing the production of β-amyloid plaques . It also activates intracellular signaling pathways such as Akt, c-Jun N-terminal kinase (JNK), and p38, which are involved in cell survival and stress responses . Furthermore, SAK3 modulates the phosphorylation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate have been studied over time. SAK3 has been shown to be stable under experimental conditions, with its neuroprotective effects observed over extended periods . Long-term studies in vitro have demonstrated that SAK3 can maintain its efficacy in reducing apoptosis and oxidative stress in neuronal cells

Dosage Effects in Animal Models

The effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate vary with different dosages in animal models. Studies have shown that low to moderate doses of SAK3 can effectively reduce β-amyloid deposition and improve cognitive functions in amyloid precursor protein knock-in mice . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as BACE1 and choline acetyltransferase, influencing the production of β-amyloid and acetylcholine . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function

Transport and Distribution

The transport and distribution of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate within cells and tissues are critical for its efficacy. SAK3 is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues, such as the brain, are essential for its neuroprotective effects . Understanding the transport mechanisms can help optimize its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is crucial for its activity and function. SAK3 may be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules . Post-translational modifications or targeting signals may play a role in its localization

準備方法

合成経路と反応条件

SAK 3の合成は、コアのスピロ[シクロペンタ2エン-1,3'-イミダゾ[1,2-a]ピリジン]構造の調製から始まる、複数ステップを伴います反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒を使用し、高収率と純度を確保するために、温度とpHを慎重に制御する必要があります .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を最適化し、効率を向上させるために、自動反応器と連続フローシステムの使用が含まれます。 高性能液体クロマトグラフィー(HPLC)を含む品質管理対策は、最終製品の一貫性と純度を確保するために採用されます .

化学反応の分析

反応の種類

SAK 3は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります .

科学研究への応用

This compoundは、さまざまな科学研究の応用範囲を持っています。

    化学: カルシウムチャネルの調節と、細胞プロセスへの影響を研究するためのツールとして使用されます。

    生物学: 神経保護と記憶増強における役割について研究されています。

    医学: アルツハイマー病などの神経疾患の潜在的な治療薬として探求されています。

    産業: カルシウムチャネルを標的とする新薬の開発に活用されています .

類似化合物との比較

Similar Compounds

Uniqueness of SAK 3

This compound is unique in its dual action of enhancing both Cav3.1 and Cav3.3 channel activities, whereas other similar compounds may only target one type of calcium channel or act as blockers rather than enhancers .

特性

IUPAC Name

ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBYTVHUFURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256269-87-0
Record name SAK-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAK3
Reactant of Route 2
Reactant of Route 2
SAK3
Reactant of Route 3
Reactant of Route 3
SAK3
Reactant of Route 4
SAK3
Reactant of Route 5
Reactant of Route 5
SAK3
Reactant of Route 6
SAK3
Customer
Q & A

Q1: What is the primary target of SAK3?

A1: SAK3 acts as an enhancer of T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subtypes. [, , , , , , , ]

Q2: How does SAK3 affect acetylcholine levels in the brain?

A2: SAK3 enhances acetylcholine (ACh) release in the hippocampus, likely by stimulating T-VGCCs on cholinergic neurons. [, , ]

Q3: Beyond acetylcholine, what other neurotransmitter systems are influenced by SAK3?

A3: SAK3 administration has been shown to promote dopamine (DA) and serotonin (5-HT) release in the hippocampal CA1 region of both naive and amyloid precursor protein (APP) knock-in mice. [, ]

Q4: Does SAK3 affect basal neurotransmitter levels in the brain?

A4: SAK3 does not appear to alter the basal content of dopamine, serotonin, or noradrenaline in either the hippocampus or the medial prefrontal cortex (mPFC). [, ]

Q5: What is the role of CaMKII in SAK3's mechanism of action?

A5: SAK3 activates CaMKII, a critical enzyme for neuronal plasticity. This activation contributes to improved spine morphology, enhanced proteasome activity, and ultimately, better cognitive function. [, , ]

Q6: How does SAK3 influence proteasome activity?

A6: SAK3 enhances proteasome activity via CaMKII-dependent phosphorylation of the Rpt-6 subunit of the 19S proteasome. This enhanced activity contributes to the degradation of amyloid-β plaques and α-synuclein aggregates. [, , , , , , ]

Q7: What is the impact of SAK3 on neurogenesis?

A7: SAK3 enhances the proliferation and differentiation of neuroprogenitor cells in the hippocampal dentate gyrus, likely via T-VGCC activation. This enhanced neurogenesis is linked to improvements in depressive behaviors. [, ]

Q8: What is the chemical name and molecular formula of SAK3?

A8: The chemical name for SAK3 is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. Its molecular formula is C21H24N4O4.

Q9: What is the molecular weight of SAK3?

A9: The molecular weight of SAK3 is 396.44 g/mol.

Q10: What types of cell models have been used to study SAK3?

A10: Researchers have utilized Cav3.1 and Cav3.3 transfected neuronal cell lines (such as Neuro2A cells) to study the effects of SAK3 on T-VGCC currents. [, , , ]

Q11: What animal models have been employed in SAK3 research?

A11: SAK3 has been investigated in various animal models, including: * Olfactory bulbectomized (OBX) mice for studying cognitive impairment and depression. [, , , , , ] * APP knock-in mice (such as AppNL-F/NL-F and AppNL-G-F/NL-G-F) for studying Alzheimer's disease pathology. [, , , , , , , ] * α-Syn preformed fibril (PFF)-injected mice for studying Lewy body dementia. [] * Methimazole-induced hypothyroidism models for cognitive impairment. [, ]

Q12: What cognitive improvements have been observed with SAK3 treatment in animal models?

A12: SAK3 has demonstrated efficacy in improving cognitive impairments in: * Novel object recognition tasks in OBX mice and APP knock-in mice. [, , , , , ] * Morris water maze tests in APP knock-in mice. [, , , ]

Q13: What are the effects of SAK3 on amyloid-β accumulation?

A13: Chronic SAK3 administration has been shown to: * Reduce amyloid beta (1-42) levels in both soluble and insoluble fractions from the cortex of APP23 mice. [] * Decrease the number of amyloid plaques in the cortex of APP knock-in mice, assessed by Thioflavin-S staining. [, , , ]

Q14: Has SAK3 shown any effects on α-synuclein pathology?

A14: In α-Syn PFF-injected mice, SAK3 significantly inhibited the accumulation of fibrilized phosphorylated-α-synuclein in the substantia nigra and protected mesencephalic dopamine neurons from cell death. []

Q15: Are there any findings related to SAK3's effect on behavioral and psychological symptoms of dementia (BPSD)?

A15: SAK3 administration has demonstrated improvement in depressive behaviors in OBX mice, assessed by forced swim, tail suspension, and sucrose preference tasks. [, ]

Q16: Are there any findings on the relationship between SAK3's systemic exposure and its toxicity?

A17: While specific data isn't provided, one study mentions that pharmacokinetic studies were conducted to assess the relationship between SAK3's systemic exposure and its toxicity in rats and dogs under GLP conditions. []

Q17: What is the safety profile of SAK3 based on preclinical studies?

A18: Preclinical studies suggest that SAK3 is well-tolerated in animal models. No severe adverse events related to drug therapy were noted. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。